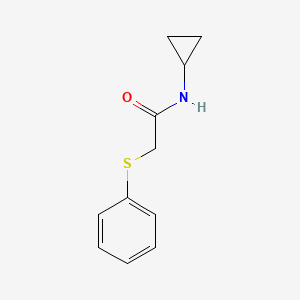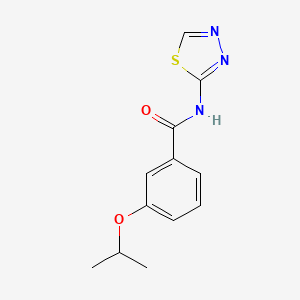![molecular formula C19H21NO B5748685 3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMBA and is a synthetic derivative of chalcone. DMBA has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The anticancer activity of DMBA is believed to be mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. DMBA has also been shown to inhibit the activity of various oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The anti-inflammatory and antioxidant activities of DMBA are attributed to its ability to suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Biochemical and Physiological Effects:
DMBA has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DMBA has also been shown to reduce the production of pro-inflammatory cytokines and ROS, which contribute to the development of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA has several advantages for lab experiments, including its availability, stability, and reproducibility. However, the use of DMBA in lab experiments is limited by its toxicity and potential for mutagenicity. Therefore, appropriate safety measures should be taken when handling DMBA.
Direcciones Futuras
There are several future directions for the research on DMBA. One potential direction is the development of DMBA-based anticancer drugs. Another direction is the investigation of the potential of DMBA for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanisms underlying the biological activities of DMBA and to assess its safety and toxicity in vivo.
In conclusion, DMBA is a synthetic derivative of chalcone that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA exhibits potent anticancer, anti-inflammatory, and antioxidant properties, and its use in lab experiments is limited by its toxicity and potential for mutagenicity. Future research on DMBA should focus on the development of DMBA-based drugs and the investigation of its potential for the treatment of inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of DMBA involves the condensation of 2,3-dimethylaniline and 4-methylacetophenone in the presence of a base catalyst. The reaction yields DMBA as a yellow crystalline solid with a melting point of 130-132°C. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DMBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. DMBA has also been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
(E)-3-(2,3-dimethylanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-13-8-10-17(11-9-13)19(21)12-15(3)20-18-7-5-6-14(2)16(18)4/h5-12,20H,1-4H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOVZLGBRZFTNP-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)

![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5748625.png)
![1,3-benzodioxole-5-carbaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5748633.png)
![N-cycloheptyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5748637.png)
![2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)
![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)

![N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5748674.png)
![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)

